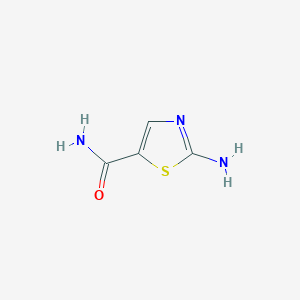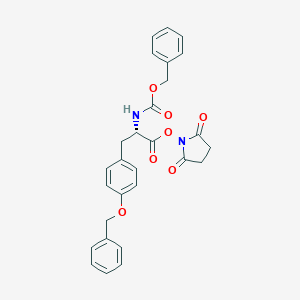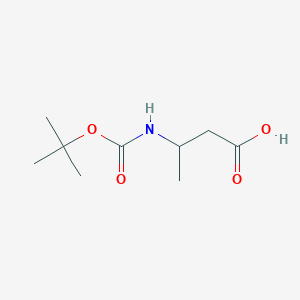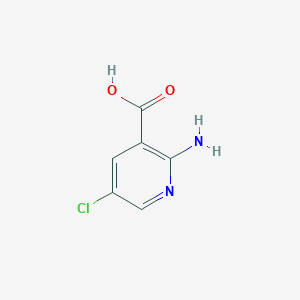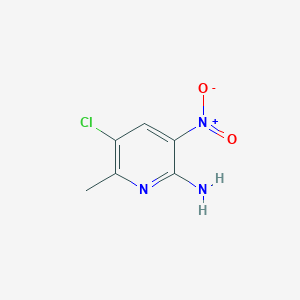
5-Chloro-6-méthyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 . It is a solid substance .
Synthesis Analysis
The synthesis of similar nitropyridine derivatives involves a series of steps including the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This is followed by a reaction with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The InChI code for 5-Chloro-6-methyl-3-nitropyridin-2-amine is 1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) .Chemical Reactions Analysis
Nitropyridines, such as 5-Chloro-6-methyl-3-nitropyridin-2-amine, have been used in the synthesis of various derivatives. For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
5-Chloro-6-methyl-3-nitropyridin-2-amine is a solid substance . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Inhibition de la protéine kinase
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de protéine kinase. Les protéines kinases sont des enzymes qui modifient d'autres protéines en ajoutant chimiquement des groupes phosphate, et elles jouent un rôle essentiel dans une variété de processus cellulaires. Les inhibiteurs de protéines kinases ont un potentiel thérapeutique dans le traitement de maladies telles que le cancer. Par exemple, le composé a été évalué pour sa puissance inhibitrice contre les kinases avec une cystéine rare dans la région de la charnière, montrant une promesse comme inhibiteur covalent .
Intermédiaire de synthèse organique
« 5-Chloro-6-méthyl-3-nitropyridin-2-amine » sert d'intermédiaire important en synthèse organique. Il peut être utilisé pour créer une large gamme de produits chimiques, notamment des produits pharmaceutiques, des produits agrochimiques et des colorants. Son rôle d'intermédiaire signifie qu'il peut servir de bloc de construction pour des molécules plus complexes, qui sont souvent conçues pour des fonctions ou des activités spécifiques .
Matériaux optiques non linéaires
Des recherches ont été menées sur des composés de nitropyridine apparentés pour leurs propriétés optiques non linéaires (NLO). Ces matériaux sont essentiels pour des applications telles que la commutation optique, la modulation et les systèmes de télécommunication. Les analogues structuraux de « this compound » ont été synthétisés et cultivés sous forme de monocristaux, montrant un potentiel pour les applications NLO et de limitation optique .
Insecticides néonicotinoïdes
La partie chloro-nitropyridine est une caractéristique clé de la structure des insecticides néonicotinoïdes. Ces insecticides agissent sur les récepteurs nicotiniques de l'acétylcholine chez les insectes, conduisant à la paralysie et à la mort. La synthèse de composés apparentés a été explorée pour le développement de nouveaux insecticides plus efficaces .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Analyse Biochimique
Biochemical Properties
It is known that the compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform .
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, which is not an electrophilic aromatic substitution . This could potentially influence its interactions with biomolecules.
Temporal Effects in Laboratory Settings
The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Propriétés
IUPAC Name |
5-chloro-6-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXAFHSNZJIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482444 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56960-82-8 | |
| Record name | 5-Chloro-6-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)
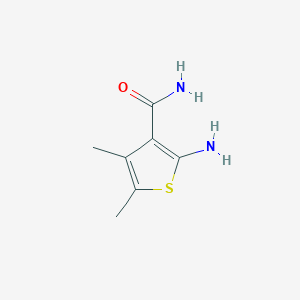
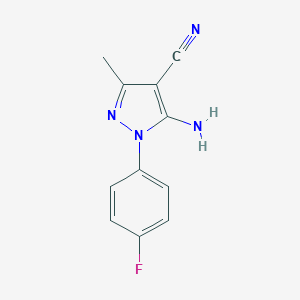
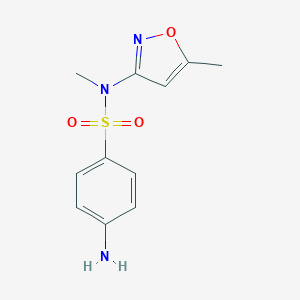


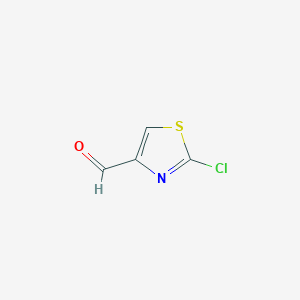
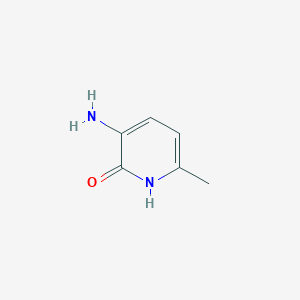
![Ethanol, 2-[(3-aminophenyl)sulfonyl]-](/img/structure/B112728.png)

